- Preparation of dicyclopropyldihydroimidazopyrrolopyridinecarboxamide derivatives for use as JAK2 inhibitors, World Intellectual Property Organization, , ,
Cas no 955370-01-1 (Tert-butyl 1-ethylhydrazinecarboxylate)
955370-01-1 structure
Product Name:Tert-butyl 1-ethylhydrazinecarboxylate
Número CAS:955370-01-1
MF:C7H16N2O2
Megavatios:160.214141845703
MDL:MFCD23378734
CID:2154719
PubChem ID:57517432
Update Time:2025-09-19
Tert-butyl 1-ethylhydrazinecarboxylate Propiedades químicas y físicas
Nombre e identificación
-
- tert-butyl 1-ethylhydrazinecarboxylate
- 1-Boc-1-ethylhydrazine
- VVAWWZVWLRCTOT-UHFFFAOYSA-N
- t-Butyl 1-ethylhydrazinecarboxylate
- tert-butyl N-amino-N-ethyl-carbamate
- SY060441
- tert-butyl 1-ethylhydrazine-1-carboxylate
- N-ethyl-hydrazinecarboxylic acid tert-butyl ester
- Hydrazinecarboxylic acid, 1-ethyl-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl 1-ethylhydrazinecarboxylate (ACI)
- tert-Butyl N-ethylhydrazinecarboxylate
- 955370-01-1
- AS-44187
- EN300-175599
- DB-371800
- N-ethyl(tert-butoxy)carbohydrazide
- N-ethyltert-butoxycarbohydrazide
- MFCD23378734
- SCHEMBL1025291
- AKOS030627872
- tert-butyl N-amino-N-ethylcarbamate
- CS-0158456
- A10033
- A1-13421
- Tert-butyl 1-ethylhydrazinecarboxylate
-
- MDL: MFCD23378734
- Renchi: 1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3
- Clave inchi: VVAWWZVWLRCTOT-UHFFFAOYSA-N
- Sonrisas: O=C(N(CC)N)OC(C)(C)C
Atributos calculados
- Calidad precisa: 160.121177757g/mol
- Masa isotópica única: 160.121177757g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 3
- Complejidad: 140
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 55.6
- Xlogp3: 0.7
Tert-butyl 1-ethylhydrazinecarboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | T186170-500mg |
tert-Butyl 1-ethylhydrazinecarboxylate |
955370-01-1 | 500mg |
$ 415.00 | 2022-06-03 | ||
| TRC | T186170-1000mg |
tert-Butyl 1-ethylhydrazinecarboxylate |
955370-01-1 | 1g |
$ 680.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D685931-0.25g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 95% | 0.25g |
$135 | 2023-05-12 | |
| eNovation Chemicals LLC | D685931-1g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 95% | 1g |
$120 | 2024-07-20 | |
| eNovation Chemicals LLC | D685931-5g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 95% | 5g |
$385 | 2024-07-20 | |
| eNovation Chemicals LLC | D685931-10g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 95% | 10g |
$660 | 2024-07-20 | |
| abcr | AB481265-250 mg |
t-Butyl 1-ethylhydrazinecarboxylate, 95%; . |
955370-01-1 | 95% | 250MG |
€233.40 | 2023-04-20 | |
| abcr | AB481265-1 g |
t-Butyl 1-ethylhydrazinecarboxylate, 95%; . |
955370-01-1 | 95% | 1g |
€507.10 | 2023-04-20 | |
| abcr | AB481265-5 g |
t-Butyl 1-ethylhydrazinecarboxylate; 95% |
955370-01-1 | 5g |
€953.00 | 2022-08-31 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49165-1g |
tert-Butyl 1-ethylhydrazinecarboxylate |
955370-01-1 | 97% | 1g |
¥1097.0 | 2022-10-09 |
Tert-butyl 1-ethylhydrazinecarboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 12 h, rt
Referencia
- Preparation of heterocyclic compounds as Wee1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
Referencia
- Preparation of bis(glycinamide) derivatives as therapeutic agents for treatment of cerebral infarction, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Pyrazolo[3,4-d]pyrimidin-3-one compound and medical use thereof, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
Referencia
- First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation, Journal of Medicinal Chemistry, 2022, 65(18), 12140-12162
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 12 h, rt
Referencia
- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 40 h, rt
1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 40 h, rt
Referencia
- An Oxidative [2,3]-Sigmatropic Rearrangement of Allylic Hydrazides, Journal of the American Chemical Society, 2011, 133(36), 14252-14255
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C → rt; rt
Referencia
- Preparation of spiro benzoxazine derivatives as modulators of ion channels, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C → rt; rt
Referencia
- Heterocyclic-fused spiro[chromene-piperidine] derivatives and related compounds as modulators of ion channels and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
Referencia
- E-64c-Hydrazide: A Lead Structure for the Development of Irreversible Cathepsin C Inhibitors, ChemMedChem, 2013, 8(8), 1314-1321
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Ethanol ; 0 °C; 24 h, 20 - 25 °C
Referencia
- Preparation of pyridinamine-substituted heterotricyclo compounds as CDK4 and CDK6 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
Referencia
- Preparation of N2-(aryl or heteroaryl)-N2-(carbamoylmethyl)glycinamides as homocysteine synthase inhibitors, World Intellectual Property Organization, , ,
Tert-butyl 1-ethylhydrazinecarboxylate Raw materials
- Di-tert-butyl dicarbonate
- Oxalic acid
- 1-(1,1-Dimethylethyl) 2-(phenylmethyl) 1-ethyl-1,2-hydrazinedicarboxylate
- N-(tert-Butoxycarbonylamino)phthalimide
- Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate
- Hydrazine, ethyl-
Tert-butyl 1-ethylhydrazinecarboxylate Preparation Products
Tert-butyl 1-ethylhydrazinecarboxylate Literatura relevante
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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